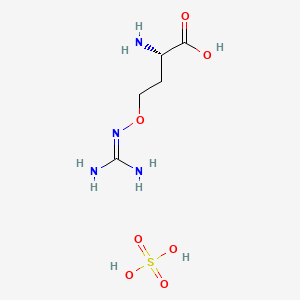

L-Canavanine sulfate

Descripción general

Descripción

Sulfato de L-Canavanina: es un aminoácido no proteico de origen natural que se encuentra en muchas plantas leguminosas, incluyendo la habichuela de palo y la alfalfa. Es un análogo estructural del aminoácido arginina y posee propiedades tóxicas tanto en sistemas animales como vegetales. Este compuesto es conocido por su capacidad de incorporarse a las proteínas mediante la arginil-tRNA sintetasa, lo que lleva a la formación de proteínas disfuncionales .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El sulfato de L-Canavanina se puede sintetizar a partir del ácido L-canavaninosuccínico. La vía biosintética del sulfato de L-Canavanina implica la conversión del ácido L-canavaninosuccínico a L-canavanina y ácido fumárico en el ciclo de la ornitina-urea de Krebs-Henseleit .

Métodos de Producción Industrial: El sulfato de L-Canavanina se suele aislar de las semillas de plantas leguminosas como la habichuela de palo y la alfalfa. Las semillas se procesan para extraer el compuesto, que luego se purifica para obtener sulfato de L-Canavanina .

Análisis De Reacciones Químicas

Hydrolysis by Canavanine Hydrolase (CH)

Canavanine hydrolase catalyzes the irreversible hydrolysis of L-canavanine into L-homoserine and hydroxyguanidine via cleavage of the O–N bond in the guanidinooxy moiety .

Hydroxyguanidine is further metabolized to guanidine by larval gut reductases in some organisms .

Arginase-Mediated Hydrolysis

Arginase hydrolyzes L-canavanine to canaline (O-ureido-L-homoserine) and urea , though this reaction is slower compared to its activity on L-arginine .

| Parameter | Details |

|---|---|

| Enzyme | Arginase |

| Substrate | L-Canavanine |

| Products | Canaline, Urea |

| Biological Context | Observed in MIA PaCa-2 pancreatic cancer cells |

| Significance | Canaline inactivates vitamin B6-dependent enzymes |

β,γ-Elimination Following Oxidation

Oxidation at the α-carbon of L-canavanine triggers a pH-dependent β,γ-elimination reaction, producing hydroxyguanidine and vinylglyoxylate .

Vinylglyoxylate is highly electrophilic, contributing to cellular toxicity .

Derivatization for Analytical Detection

L-Canavanine reacts with derivatizing agents to confirm structural features:

-

Sanger’s Reagent (DNFB) : Forms dinitrophenyl (DNP) derivatives, confirming primary amine groups .

-

Phenylglyoxal : Reacts with guanidinium groups to form stable adducts, identifiable via TLC .

Incorporation into Proteins

L-Canavanine substitutes for arginine in proteins, forming aberrant canavanyl proteins that disrupt ionic interactions and enzymatic functions .

Nitric Oxide Synthase (NOS) Inhibition

As a competitive inhibitor of L-arginine, L-canavanine sulfate blocks nitric oxide (NO) synthesis by inducible NOS (iNOS) .

| Parameter | Details |

|---|---|

| Target Enzyme | Inducible nitric oxide synthase (iNOS) |

| Mechanism | Competitive inhibition |

| Biological Impact | Reduces NO-mediated signaling; induces apoptosis in cancer cells |

Key Research Findings

-

Toxicity Mechanism : Hydroxyguanidine and vinylglyoxylate from non-enzymatic elimination are implicated in cellular damage .

-

Species-Specific Metabolism : Insects like Helicoverpa zea detoxify L-canavanine via CH, while mammals lack this enzyme, increasing susceptibility .

-

Therapeutic Potential : Selective iNOS inhibition and canavanyl protein formation underpin anticancer effects .

Aplicaciones Científicas De Investigación

L-Canavanine sulfate is an organic sulfate salt derived from the combination of L-canavanine and sulfuric acid . L-Canavanine, a non-protein amino acid, is an analog of L-arginine . Research indicates this compound's involvement in various biological processes, including the inhibition of nitric oxide synthase, and alterations in metabolic pathways .

Scientific Research Applications

L-Canavanine has been recognized as a selective inhibitor of inducible nitric oxide synthase (iNOS), also known as NOS II . Studies suggest that L-canavanine can be used as a biochemical tool to modify nitric oxide (NO) metabolism in plants .

- Nitric Oxide Synthase Inhibition L-canavanine restricts NOS activity, which leads to a limitation in nitric oxide emission and the induction of oxidative burst .

- Antioxidant System Effects Treatment with L-canavanine can affect the antioxidant system. For instance, in tomato seedlings, L-canavanine increased total antioxidant capacity and the level of sulphydryl groups, while decreasing catalase (CAT) and superoxide dismutase (SOD) activity .

- Impact on Gene Expression L-canavanine can alter the transcript levels of genes coding for CAT and SOD .

Effects on plants

L-Canavanine's effects include:

- Root Growth Inhibition Studies on Solanum lycopersicum L. seedlings showed that L-canavanine inhibits root growth .

- ROS Accumulation L-canavanine treatment can lead to the accumulation of reactive oxygen species (ROS) in plant root tips, which suggests an impact on reactive nitrogen species (RNS) metabolism .

Effects on soil

L-canavanine plays a role in altering microbial community composition and diversity in soil .

- Microbial Community Changes The addition of L-canavanine to soil significantly alters the microbial community composition and diversity. Firmicutes and Actinobacteria become more abundant, while Proteobacteria and Acidobacteria populations decrease with higher L-canavanine concentrations .

- Metabolic Pathway Alterations L-canavanine affects the function of soil metabolic pathways, enriching some pathways related to amino acid degradation while depleting others related to carbon metabolism .

Other applications

L-Canavanine can induce apoptotic cell death and has antiproliferative and immunotoxic effects .

Mecanismo De Acción

El sulfato de L-Canavanina ejerce sus efectos al incorporarse a las proteínas en lugar de la arginina. Esta incorporación es facilitada por la arginil-tRNA sintetasa, lo que lleva a la formación de proteínas canavanyl aberrantes. Estas proteínas disfuncionales interrumpen las funciones celulares normales y pueden provocar diversos efectos tóxicos . Además, el sulfato de L-Canavanina actúa como un inhibidor selectivo de la óxido nítrico sintasa inducible, interfiriendo con la producción de óxido nítrico .

Comparación Con Compuestos Similares

El sulfato de L-Canavanina es único debido a su alta toxicidad y su capacidad para interrumpir la síntesis de proteínas. Los compuestos similares incluyen:

L-Homoarginina: Otro análogo de la arginina sintetizado en algunas especies de Lathyrus, conocido por sus propiedades tóxicas.

El sulfato de L-Canavanina destaca por sus potentes propiedades alelopáticas y su impacto significativo en los sistemas tanto vegetales como animales .

Propiedades

Número CAS |

2219-31-0 |

|---|---|

Fórmula molecular |

C5H14N4O7S |

Peso molecular |

274.26 g/mol |

Nombre IUPAC |

[(1S)-1-carboxy-3-(diaminomethylideneamino)oxypropyl]azanium;hydrogen sulfate |

InChI |

InChI=1S/C5H12N4O3.H2O4S/c6-3(4(10)11)1-2-12-9-5(7)8;1-5(2,3)4/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);(H2,1,2,3,4)/t3-;/m0./s1 |

Clave InChI |

MVIPJKVMOKFIEV-DFWYDOINSA-N |

SMILES |

C(CON=C(N)N)C(C(=O)O)N.OS(=O)(=O)O |

SMILES isomérico |

C(CON=C(N)N)[C@@H](C(=O)O)[NH3+].OS(=O)(=O)[O-] |

SMILES canónico |

C(CON=C(N)N)C(C(=O)O)[NH3+].OS(=O)(=O)[O-] |

Apariencia |

Solid powder |

Color/Form |

Crystals from absolute alcohol |

melting_point |

184 °C MP: 172 °C |

Key on ui other cas no. |

2219-31-0 |

Descripción física |

Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] Solid |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Very soluble in water Insoluble in alcohol, ether, benzene |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AI3-52581, Canavanine sulfate, L-Canavanine sulfate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.